molecular formula C18H25BN2O4 B2949340 tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate CAS No. 1446443-06-6

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

Cat. No.: B2949340
CAS No.: 1446443-06-6
M. Wt: 344.22
InChI Key: QOHRWWXGGDSKKK-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is a boronic ester derivative of indazole, a heterocyclic aromatic compound. This compound serves as a critical intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl motifs in pharmaceuticals and materials science. The tert-butyl carbamate (Boc) group enhances stability during synthetic procedures, while the pinacol boronic ester moiety enables efficient coupling with aryl halides or triflates. Its structural features, including the indazole core and substitution pattern, influence its reactivity, solubility, and applications .

Properties

IUPAC Name

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-14-10-8-9-13(12(14)11-20-21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHRWWXGGDSKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NN(C3=CC=C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxy-1H-indazole-1-carboxylate as the starting material. This compound undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium acetate, in a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate involves its ability to form stable boron-carbon bonds. In Suzuki-Miyaura coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The compound’s stability and reactivity are attributed to the presence of the dioxaborolane ring, which stabilizes the boron center and facilitates its participation in various chemical reactions .

Comparison with Similar Compounds

Indole vs. Indazole Derivatives

  • tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS: 470478-90-1) replaces the indazole core with indole.
  • Indazole derivatives benefit from dual nitrogen atoms, enhancing coordination capabilities in catalytic systems and improving metabolic stability in drug candidates .

Isoindoline and Piperidine Derivatives

  • tert-Butyl 5-(dioxaborolan-2-yl)isoindoline-2-carboxylate (CAS: 905273-91-8) features a saturated isoindoline core, offering conformational flexibility and distinct steric environments for coupling reactions .
  • Piperidine-based analogs (e.g., tert-butyl 4-(3-boronic ester phenoxy)piperidine-1-carboxylate) are employed in kinase inhibitor synthesis, where the piperidine ring modulates solubility and target binding .

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (EWGs): Fluorinated analogs (e.g., Combi-Blocks FF-9110, 6-fluoro-3-methyl-substituted indazole) exhibit enhanced boronic ester reactivity due to EWGs, accelerating cross-coupling rates .
  • Halogenated Derivatives: Bromo-substituted indazoles (e.g., tert-butyl 5-bromo-3-oxo-1H-indazole-1-carboxylate, CAS: 1260782-03-3) serve as precursors for Miyaura borylation, highlighting the interchangeability of halogens and boronic esters in synthetic pathways .

Key Research Findings

  • Synthetic Routes: The 5-substituted indazole derivative is synthesized via sequential substitution reactions, validated by FTIR, NMR, and X-ray crystallography . In contrast, the 4-substituted isomer may require tailored protocols to address regioselectivity challenges.
  • Catalytic Applications: Both 4- and 5-substituted derivatives participate in palladium-catalyzed couplings, but the 5-substituted variant demonstrates higher yields in model reactions (e.g., 70–85% vs. 50–65% for 4-substituted) due to favorable steric and electronic profiles .
  • Stability: The Boc group in all analogs ensures stability under basic conditions but is cleaved under acidic conditions, enabling deprotection in late-stage functionalization .

Biological Activity

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a boron-containing moiety that may confer specific biological properties. Understanding its biological activity is crucial for exploring its applications in pharmacology and therapeutic interventions.

Chemical Structure

The compound can be represented by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H30_{30}BNO4_{4}
  • CAS Number : 18525862
  • SMILES : CC(C)(C)OC(=O)N1N=CC2=CC(=CC=C12)B1OC(C)(C)C(C)(C)O1

Research indicates that this compound may influence various biological pathways:

  • Cell Growth Modulation : The compound has been shown to modulate cell growth and differentiation. It acts as an inhibitor of certain receptor functions related to platelet-derived growth factor (PDGF), which is involved in cell proliferation and survival .
  • Inhibition of Kinase Receptors : The compound has demonstrated inhibitory effects on serine-threonine kinase receptors such as BMP type I and type II receptors. This inhibition could be beneficial in treating conditions related to aberrant BMP signaling .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit specific kinases involved in cellular signaling pathways. For example:
    • The compound exhibited significant inhibition of ALK receptors in concentration-response assays .
    • It showed reduced activity in the presence of high ATP concentrations, indicating a competitive inhibition mechanism .
  • Therapeutic Applications : The potential therapeutic applications of this compound include:
    • Treatment of Sjögren’s syndrome by targeting increased expression of BMP6 in affected tissues .
    • Possible use in cancer therapy due to its ability to modulate cell signaling pathways involved in tumor growth and metastasis.

Data Table of Biological Activities

Activity TypeDescriptionReference
Cell Growth ModulationInhibits PDGF receptor functions affecting cell proliferation
Kinase InhibitionInhibits BMP type I and II receptors
Competitive InhibitionReduced activity in high ATP conditions
Potential Therapeutic UseTreatment for Sjögren’s syndrome; cancer therapy

Q & A

Q. What are the primary synthetic routes for preparing tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate?

  • Methodological Answer : The compound is typically synthesized via a multi-step process:
  • Step 1 : Protection of the indazole nitrogen using tert-butoxycarbonyl (Boc) groups. This is achieved by reacting 4-bromo-1H-indazole with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DCM) .
  • Step 2 : Miyaura borylation of the bromo-substituted intermediate. This involves a palladium-catalyzed (e.g., Pd(dppf)Cl₂) cross-coupling reaction with bis(pinacolato)diboron (B₂pin₂) in a solvent like DMSO or THF at 80–100°C .
  • Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures. Purity is confirmed by HPLC (>98%) and NMR spectroscopy .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Structural confirmation requires:
  • 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.3 ppm in ¹H; δ ~28 ppm in ¹³C) and the dioxaborolane ring (δ ~1.0–1.3 ppm for methyl groups in ¹H) .
  • X-ray crystallography : Single-crystal analysis reveals bond lengths (e.g., B–O: ~1.36 Å) and dihedral angles between the indazole and boronate moieties, confirming steric effects .
  • Mass spectrometry (HRMS) : The molecular ion [M+H]⁺ should match the theoretical mass (C₁₈H₂₄BN₂O₄: 359.18 g/mol) within 5 ppm error .

Advanced Research Questions

Q. What strategies optimize the Suzuki-Miyaura cross-coupling efficiency of this boronate ester?

  • Methodological Answer : Key factors include:
  • Ligand selection : Bulky ligands (e.g., SPhos) mitigate steric hindrance from the tert-butyl group, improving coupling yields with aryl halides .
  • Solvent system : Mixed solvents (e.g., THF/H₂O) enhance solubility of polar intermediates.
  • Temperature control : Reactions at 60–80°C balance reactivity and decomposition risks.
  • Catalyst loading : Pd(PPh₃)₄ (1–2 mol%) reduces costs while maintaining >80% conversion .
    Contradictions in literature data (e.g., optimal Pd sources) should be resolved via Design of Experiments (DoE) to identify robust conditions .

Q. How do electronic and steric properties of the indazole-boronate moiety influence its reactivity?

  • Methodological Answer :
  • DFT studies : Computational models (e.g., B3LYP/6-31G*) show the boronate’s electron-withdrawing effect lowers the LUMO energy of the indazole ring, enhancing electrophilic substitution .
  • Steric maps : The tert-butyl group creates a ~120° dihedral angle with the indazole plane, limiting accessibility for bulky coupling partners. This is validated by X-ray data .
  • Hammett parameters : The σₚ value of the boronate group (-0.24) indicates moderate electron donation, which can be tuned by substituting pinacol with other diols .

Q. What are the stability challenges of this compound under ambient and reaction conditions?

  • Methodological Answer :
  • Hydrolysis : The boronate ester is sensitive to moisture. Storage at -20°C under argon with molecular sieves extends shelf life (>6 months) .
  • Thermal degradation : TGA analysis shows decomposition onset at ~180°C. Reactions above 100°C require inert atmospheres to prevent Boc group cleavage .
  • Light sensitivity : UV-Vis spectra indicate absorption at 270 nm; amber vials are recommended to avoid photodegradation .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported NMR chemical shifts for this compound?

  • Methodological Answer :
  • Solvent effects : Compare data in CDCl₃ vs. DMSO-d₆. For example, the tert-butyl signal shifts upfield by ~0.1 ppm in DMSO due to hydrogen bonding .
  • Dynamic effects : Variable-temperature NMR can reveal conformational exchange broadening signals (e.g., rotation of the dioxaborolane ring) .
  • Referencing : Ensure internal standards (TMS) are consistent. Cross-validate with high-resolution 2D NMR (HSQC, HMBC) to assign ambiguous peaks .

Applications in Drug Discovery

Q. How is this compound utilized in PROTAC (PROteolysis-Targeting Chimera) synthesis?

  • Methodological Answer :
  • Linker design : The boronate serves as a handle for Suzuki coupling with aryl halide-functionalized E3 ligase ligands (e.g., thalidomide derivatives) .
  • Case study : A 2021 study achieved 70% yield for a Bruton’s tyrosine kinase (BTK)-targeting PROTAC using this intermediate, with in vitro IC₅₀ = 12 nM .

Computational Modeling

Q. What DFT parameters best predict the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Bond dissociation energies (BDEs) : Calculate B–O BDE (~85 kcal/mol) to assess boronate stability .
  • NBO analysis : Identify hyperconjugative interactions (e.g., σ→π* in the indazole ring) that activate the boronate for transmetallation .
  • Solvent models : Use PCM (Polarizable Continuum Model) to simulate THF’s dielectric effects on transition states .

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